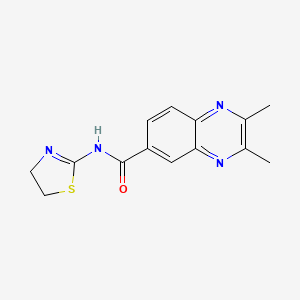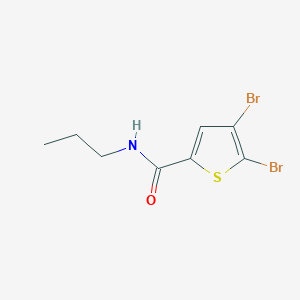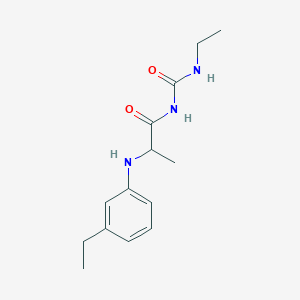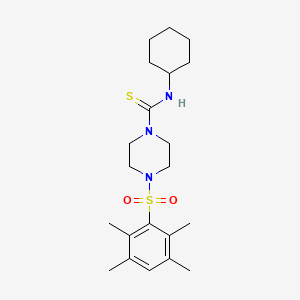![molecular formula C14H21ClN2 B7468428 1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468428.png)
1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine, also known as deschloroketamine (DCK), is a dissociative anesthetic drug that has gained popularity in scientific research due to its unique chemical structure and potential therapeutic applications.
作用機序
DCK acts as a non-competitive antagonist of the NMDA receptor, which results in the inhibition of glutamate-mediated neurotransmission. This blockade of the NMDA receptor leads to a decrease in excitatory neurotransmission, which can result in sedation, anesthesia, and dissociation. DCK also interacts with other neurotransmitter systems such as the dopamine and serotonin systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
DCK has been shown to induce a range of biochemical and physiological effects in animal models and human subjects. These effects include sedation, anesthesia, dissociation, analgesia, and anti-depressant-like effects. DCK has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
実験室実験の利点と制限
DCK has several advantages for use in lab experiments. It is a potent and selective NMDA receptor antagonist, which allows researchers to study the effects of NMDA receptor blockade on various physiological and behavioral processes. DCK also has a relatively long duration of action, which allows for longer experimental protocols. However, DCK has several limitations, including its potential for abuse and its relatively low solubility in water, which can make dosing and administration challenging.
将来の方向性
There are several future directions for research on DCK. One area of interest is the potential therapeutic applications of DCK in the treatment of depression, anxiety, and chronic pain. Another area of interest is the development of novel NMDA receptor antagonists based on the chemical structure of DCK. Additionally, further research is needed to fully understand the biochemical and physiological effects of DCK and its potential for abuse.
合成法
The synthesis of DCK involves the reaction of 3-chlorophenylacetone with methylamine and piperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization or chromatography. The purity of the final product can be determined through various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
DCK has been primarily used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning, memory, and synaptic plasticity. DCK is a potent antagonist of the NMDA receptor, which allows researchers to study the effects of NMDA receptor blockade on various physiological and behavioral processes. DCK has also been investigated for its potential therapeutic applications in the treatment of depression, anxiety, and chronic pain.
特性
IUPAC Name |
1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-16-10-12-5-7-17(8-6-12)11-13-3-2-4-14(15)9-13/h2-4,9,12,16H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHSLRJKAGCQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[3-[2-Chloro-5-(trifluoromethyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]benzonitrile](/img/structure/B7468350.png)
![(4-Hydroxyphenyl)-[1-(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7468358.png)

![3-[(3-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468365.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)naphthalene-2-carboxamide](/img/structure/B7468377.png)



![1'-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B7468400.png)
![2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7468407.png)
![1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468422.png)
![1-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468424.png)
![2-(2-cyanophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7468441.png)
